molecular formula C21H21N5O3 B10919184 3-(3-methoxyphenyl)-6-methyl-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919184
M. Wt: 391.4 g/mol
InChI Key: FUXKAAPUCMUKFT-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a pyrazolyl group, and a carboxamide group

Preparation Methods

The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the formation of the carboxamide group through an amidation reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The carboxamide group can form stable complexes with metal ions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as:

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-(3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-14-12-17(20(27)22-8-4-10-26-11-5-9-23-26)18-19(25-29-21(18)24-14)15-6-3-7-16(13-15)28-2/h3,5-7,9,11-13H,4,8,10H2,1-2H3,(H,22,27)

InChI Key

FUXKAAPUCMUKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCCCN4C=CC=N4

Origin of Product

United States

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